3-(4-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-5-[(4-methoxyphenyl)sulfonylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4S/c1-22-13-6-8-14(9-7-13)24(20,21)10-15-18-16(19-23-15)11-2-4-12(17)5-3-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIOZPUFELITDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Attachment of the Methoxyphenylsulfonylmethyl Group: This step involves the sulfonylation of the oxadiazole ring with a methoxyphenylsulfonyl chloride in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
3-(4-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form corresponding sulfides.
Coupling Reactions: The bromophenyl group can also participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit notable antibacterial and antifungal properties. For instance, studies have shown that oxadiazole derivatives can effectively inhibit the growth of various bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans.
- Case Study : A series of synthesized 1,3,4-oxadiazole derivatives demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 3.9 to 31.25 μM against gram-positive and gram-negative bacteria .
Antiparasitic Effects
The compound has also been evaluated for its antiparasitic properties. In vitro studies have shown that certain oxadiazole derivatives exhibit activity against Leishmania major, a parasitic infection responsible for leishmaniasis.
- Case Study : A hybrid molecule containing oxadiazole was reported to have an MIC value of 1250 μg/mL against Leishmania major, indicating potential for further development as an antiparasitic agent .
Analgesic and Anti-inflammatory Properties
Oxadiazole compounds have been investigated for their analgesic and anti-inflammatory effects. Some derivatives have shown promising results in reducing pain and inflammation in preclinical models.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the bromophenyl and methoxyphenylsulfonylmethyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Bromophenyl-Substituted Oxadiazoles
- 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (C₉H₆BrClN₂O):
This analogue replaces the sulfonylmethyl group with a chloromethyl substituent. It exhibits similar reactivity in nucleophilic substitution reactions but shows higher acute toxicity (GHS Category 4) compared to the target compound . - 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole (C₁₅H₁₁BrN₂O₂):
Lacking the sulfonylmethyl bridge, this derivative demonstrates reduced solubility in polar solvents but enhanced insecticidal activity against Plutella xylostella (LC₅₀ = 0.20 mg/L) .
Sulfonyl-Containing Derivatives
- 5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (C₁₆H₁₃BrN₂O₃): Replacing the sulfonyl group with an ether linkage reduces electrophilicity, leading to diminished cytotoxicity (IC₅₀ > 50 μM in HepG2 cells) compared to the sulfonylmethyl analogue .
- 2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-5-(p-tolyl)-1,3-oxazole (C₂₅H₂₁BrN₂O₃S):
A 1,3-oxazole variant with a sulfonylphenyl substituent shows moderate antimicrobial activity (MIC = 8–16 μg/mL against S. aureus) but lacks the metabolic stability of 1,2,4-oxadiazoles .
Research Implications
The structural flexibility of 1,2,4-oxadiazoles allows for tailored bioactivity, as seen in insecticidal anthranilic diamides and enzyme inhibitors like TC-E 5001 .
Biological Activity
The compound 3-(4-Bromophenyl)-5-(((4-methoxyphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory effects, supported by relevant data and case studies.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
- Chemical Formula : C17H18BrN3O5S
- Molecular Weight : 428.31 g/mol
The oxadiazole ring is known for its ability to interact with various biological targets, enhancing the pharmacological profile of related compounds.
Biological Activity Overview
Numerous studies have reported on the biological activities associated with oxadiazole derivatives. The following sections summarize key findings related to the specific compound .
Antibacterial Activity
Research indicates that oxadiazole derivatives exhibit significant antibacterial properties. A study highlighted that derivatives containing oxadiazole structures showed promising activity against various bacterial strains. For instance, the compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These results suggest that the compound could be a candidate for further development in antibacterial therapies .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. The compound was evaluated for its cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
- Cytotoxicity Results :
- MCF-7 Cell Line : IC50 = 15.63 µM
- A549 Cell Line : IC50 = 12.78 µM
These values indicate that the compound exhibits significant cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .
Anti-inflammatory Activity
In addition to antibacterial and anticancer properties, the compound has shown anti-inflammatory effects. A study assessed its ability to inhibit pro-inflammatory cytokines in vitro, revealing a decrease in TNF-alpha and IL-6 levels upon treatment with the compound.
The biological activities of this compound are thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Interaction with DNA : Similar compounds have been shown to intercalate with DNA, disrupting replication in cancer cells.
- Modulation of Immune Response : By reducing pro-inflammatory cytokines, the compound may enhance immune response against tumors or infections.
Case Studies
Several case studies illustrate the efficacy of oxadiazole derivatives in clinical settings:
- A study on a series of oxadiazole derivatives showed a strong correlation between structural modifications and biological activity, emphasizing the importance of substituent groups on the phenyl rings.
- Another case highlighted a derivative similar to our compound that demonstrated potent activity against resistant bacterial strains, suggesting potential for development as a new antibiotic .
Q & A
Q. What are the recommended synthetic routes for this oxadiazole derivative, and how do reaction conditions influence yield?
The compound can be synthesized via cyclization reactions using precursors like substituted amidoximes and activated carbonyl derivatives. Key methodologies include:
- Microreactor-based synthesis : Continuous flow systems improve yield and reproducibility. For example, 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid was synthesized in 45% yield using HPLC purification, though solubility issues may require solvent optimization .
- Catalytic conditions : Cs₂CO₃ in DME at 50°C achieved 92% yield for a structurally related oxadiazole, highlighting the role of base strength and temperature .
- Coupling reagents : HATU with DIEA in DMF facilitates amide bond formation in intermediates, as seen in analogous syntheses .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Structural validation requires a combination of:
Q. What safety precautions are necessary when handling this compound?
While direct data is limited, structurally similar oxadiazoles are classified as harmful via inhalation, skin contact, or ingestion. Recommendations include:
- Use of fume hoods and nitrile gloves .
- Storage in airtight containers away from light due to potential sulfonyl group degradation .
Advanced Research Questions
Q. How can researchers optimize reaction yields when encountering low solubility intermediates?
Solubility challenges, such as those observed in microreactor syntheses (e.g., 45% yield for compound 19 due to poor solubility), can be addressed by:
- Solvent screening : Polar aprotic solvents like DMF or DMSO enhance solubility of sulfonylmethyl intermediates .
- Temperature modulation : Elevated temperatures (e.g., 50–80°C) improve dissolution without side reactions .
- HPLC gradient optimization : Adjusting mobile phase ratios (e.g., acetonitrile/water) for better separation .
Q. How do electronic effects of substituents influence reactivity in cyclization steps?
- Electron-withdrawing groups (e.g., Br) : Increase electrophilicity of the aryl ring, accelerating cyclization. For example, 4-bromophenyl derivatives show faster reaction rates compared to methoxy-substituted analogs .
- Steric effects : Bulky substituents on the sulfonylmethyl group may hinder cyclization, requiring longer reaction times .
Q. What are the common side reactions during synthesis, and how can they be mitigated?
- Oxadiazole ring-opening : Occurs under strongly acidic or basic conditions. Mitigation: Use mild bases like Cs₂CO₃ and avoid prolonged heating .
- Sulfonyl group hydrolysis : Prevented by anhydrous conditions and inert atmospheres .
- Byproduct formation : Monitor via TLC (e.g., Rf = 0.55 in ethyl acetate) and employ flash chromatography for purification .
Q. How do structural modifications at the sulfonylmethyl position affect biological activity?
- Anti-inflammatory activity : Analogous 1,2,4-oxadiazoles with 4-bromophenyl groups showed 59.5–61.9% inhibition in carrageenan-induced edema models, comparable to indomethacin .
- Electron-deficient substituents : Trifluoromethyl groups at the 5-position enhance metabolic stability but may reduce solubility .
Data Contradictions and Troubleshooting
- Yield variability : Microreactor synthesis (45–63% yields) vs. batch methods (92% yields) suggests scalability and mixing efficiency differences .
- Biological activity discrepancies : Bromophenyl derivatives show higher anti-inflammatory activity than chlorophenyl analogs, but SAR studies are limited by incomplete toxicity data .
Methodological Recommendations
- Stereochemical analysis : Use SFC (Supercritical Fluid Chromatography) for enantiomeric excess determination (e.g., 97% ee achieved for a related compound) .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in substituent orientation, as demonstrated for triazole-thione analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
